1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
1-Benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core. Key structural attributes include:
- N-butyl carboxamide: Modulates solubility and pharmacokinetic properties.
- 7-Methyl substituent: Influences steric and electronic interactions.
- 4-Oxo moiety: Stabilizes the dihydro-pyrimidine ring conformation.
The compound is synthesized via multi-step protocols involving condensation of chlorinated pyrido-pyrimidine precursors with glycinate esters, followed by hydrolysis and coupling with amines (e.g., butylamine) .
Properties
IUPAC Name |
6-benzyl-N-butyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-3-4-12-24-22(28)19-13-18-21(26(19)15-17-8-6-5-7-9-17)25-20-11-10-16(2)14-27(20)23(18)29/h5-11,13-14H,3-4,12,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVXVAVAGCYRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique heterocyclic structure. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities. The molecular formula is C23H24N4O2 with a molecular weight of approximately 388.47 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The structure of this compound features multiple nitrogen-containing rings that contribute to its biological activity. The presence of these heterocycles allows for interactions with various biological targets, making it a candidate for drug development.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Antiviral Activity
Studies have suggested that compounds similar to this compound may possess antiviral properties. For instance, derivatives within this class have shown effectiveness against viruses such as SARS-CoV-2 and herpes simplex virus (HSV) due to their ability to inhibit viral replication mechanisms .
Anticancer Properties
The compound has been investigated for its anticancer potential. Molecular docking studies have indicated that it may inhibit key proteins involved in cancer cell proliferation, such as EGFR tyrosine kinase. In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including colon and prostate cancer cells .
Anti-inflammatory and Analgesic Effects
In addition to its antiviral and anticancer activities, there is evidence suggesting that this compound may exhibit anti-inflammatory and analgesic effects. These properties are particularly relevant in the context of treating chronic inflammatory diseases .
Synthesis Methods
The synthesis of this compound involves several steps that typically include:
- Formation of the pyrido-pyrrolo framework: This step often utilizes cyclization reactions involving appropriate precursors.
- Functionalization: Introducing benzyl and butyl groups to enhance biological activity.
- Purification: Common techniques include recrystallization or chromatography to obtain pure compounds suitable for biological testing.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
*Estimated based on structural similarity to E201-0271 .
Key Research Findings
Polar groups (e.g., methoxypropyl in CAS 900262-41-1) enhance solubility but may limit blood-brain barrier penetration . Imidazole-containing analogs (e.g., MDR-Tb inhibitor) exhibit potent antimicrobial activity due to heterocyclic interactions with bacterial targets .
Synthetic Flexibility :
- The carboxamide position allows modular substitution, enabling rapid SAR studies. For example, coupling with butylamine vs. naphthylamine yields distinct pharmacokinetic profiles .
Antimicrobial Potential: The MDR-Tb inhibitor (MIC 20 mg/mL) demonstrates that pyrido-pyrrolo-pyrimidine carboxamides are viable leads for anti-tubercular drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
